molecular formula C21H32N2O7 B4000553 1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid

1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid

Cat. No.: B4000553
M. Wt: 424.5 g/mol
InChI Key: AJUNNAJYOHVFRY-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, an ethoxyethyl chain, and a methoxy-prop-2-enylphenoxy group.

Preparation Methods

The synthesis of 1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid involves several steps. The initial step typically includes the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, it could be investigated for its therapeutic potential in treating various diseases. Additionally, it may have industrial applications as a precursor for the production of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxy-prop-2-enylphenoxy group may play a crucial role in binding to target molecules, while the piperazine ring could influence the compound’s overall stability and reactivity. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Similar compounds to 1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid include other piperazine derivatives and methoxy-phenoxy compounds. These compounds may share some structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of the piperazine ring, ethoxyethyl chain, and methoxy-prop-2-enylphenoxy group sets this compound apart from others, potentially offering distinct advantages in its applications.

Properties

IUPAC Name

1-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3.C2H2O4/c1-4-5-17-16-18(22-3)6-7-19(17)24-15-14-23-13-12-21-10-8-20(2)9-11-21;3-1(4)2(5)6/h4,6-7,16H,1,5,8-15H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUNNAJYOHVFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=C(C=C(C=C2)OC)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 2
1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 3
1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 4
1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 5
1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Reactant of Route 6
1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid

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